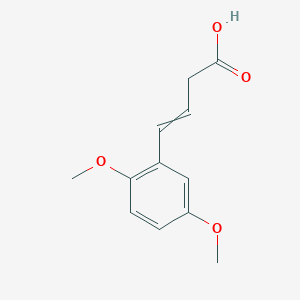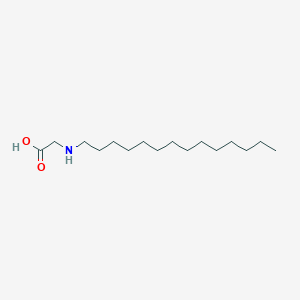
Glycine, N-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-tetradecyl-: is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a tetradecyl group. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-tetradecyl- typically involves the reaction of glycine with tetradecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Glycine, N-tetradecyl- may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecylamine.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Glycine, N-tetradecyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.
Biology: In biological research, it is used to study membrane interactions and protein-lipid interactions.
Industry: In the industrial sector, Glycine, N-tetradecyl- is used in the formulation of detergents, emulsifiers, and other surfactant-based products .
Mecanismo De Acción
The mechanism of action of Glycine, N-tetradecyl- involves its interaction with lipid membranes. The tetradecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
- Glycine, N-dodecyl-
- Glycine, N-hexadecyl-
- Glycine, N-octadecyl-
Comparison: Glycine, N-tetradecyl- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in membrane studies compared to shorter or longer chain derivatives .
Propiedades
Número CAS |
78961-17-8 |
|---|---|
Fórmula molecular |
C16H33NO2 |
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
2-(tetradecylamino)acetic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19) |
Clave InChI |
KKXGXWCLPVABEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


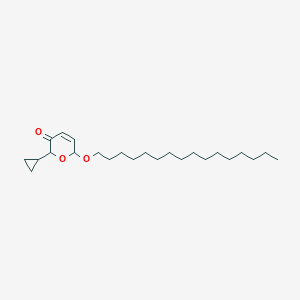
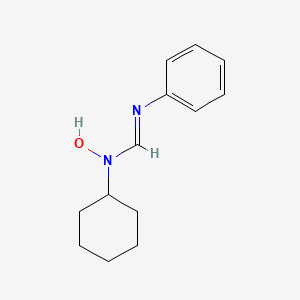
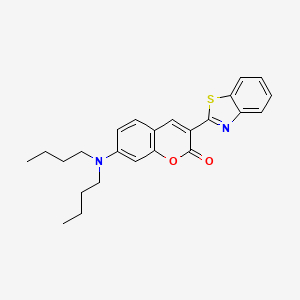
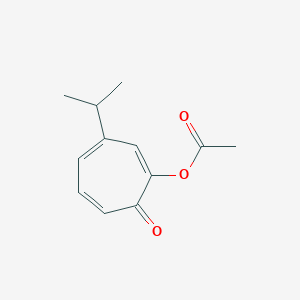
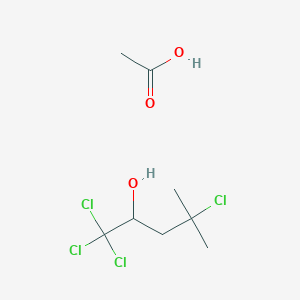

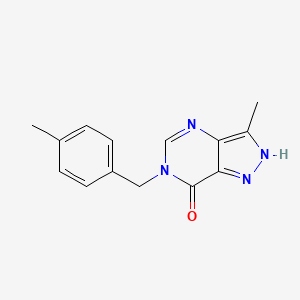
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
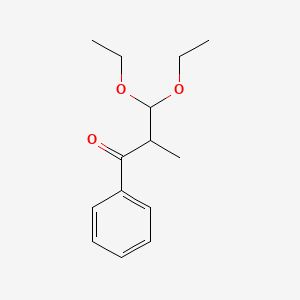
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)

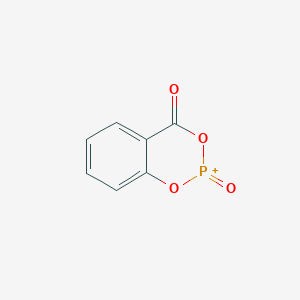
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
